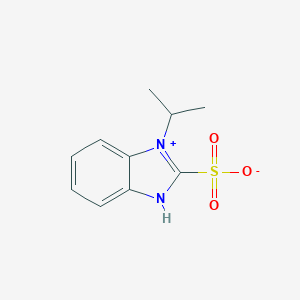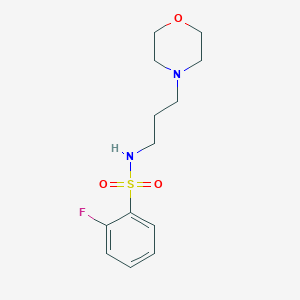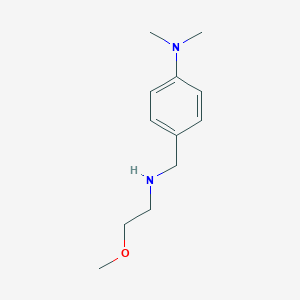![molecular formula C12H19NO B366510 N-[(3-methoxyphenyl)methyl]butan-1-amine CAS No. 60509-46-8](/img/structure/B366510.png)
N-[(3-methoxyphenyl)methyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3-methoxyphenyl)methyl]butan-1-amine, commonly referred to as 3-Methylbutan-1-amine (3-MBA), is a nitrogen-containing organic compound that is widely used in the synthesis of various chemical compounds. It is a versatile organic chemical compound that has a wide range of applications in the pharmaceutical, chemical, and medical industries. 3-MBA is used in the synthesis of various drugs and other compounds, and has been used in research for its biochemical and physiological properties.
Scientific Research Applications
Synthesis and Characterization
N-[(3-methoxyphenyl)methyl]butan-1-amine and its derivatives are often studied for their synthesis methods and structural characterization. For instance, the compound N-methyl-1-(3,4-methylenedioxyphenyl)butan-2-amine (MDP-2-MB), a homologue of MDMA, has been identified in the market, indicating interest in its synthesis and analysis for regulatory purposes (Matsumoto et al., 2006). Similarly, asymmetric synthesis methods, such as the preparation of (S)-3-amino-4-methoxy-butan-1-ol through reductive amination, highlight the chemical interest in creating enantiopure derivatives of related compounds for potential applications (Mattei et al., 2011).
Pharmacological Investigations
Compounds structurally related to N-[(3-methoxyphenyl)methyl]butan-1-amine, such as CP-96,345, have been explored for their potential pharmacological uses. CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, suggests that derivatives could have implications in studying physiological properties and disease treatment strategies (Snider et al., 1991).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-8-13-10-11-6-5-7-12(9-11)14-2/h5-7,9,13H,3-4,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAIQZVYGOQBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976460 |
Source


|
| Record name | N-[(3-Methoxyphenyl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]butan-1-amine | |
CAS RN |
60983-81-5 |
Source


|
| Record name | N-[(3-Methoxyphenyl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366434.png)

![5-(4-ethylphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B366453.png)


![2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B366463.png)
![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)

![Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate](/img/structure/B366487.png)
![5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B366488.png)
![N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B366497.png)


![2-(4-Morpholinyl)-5-[(1-naphthylmethyl)amino]benzoic acid](/img/structure/B366532.png)